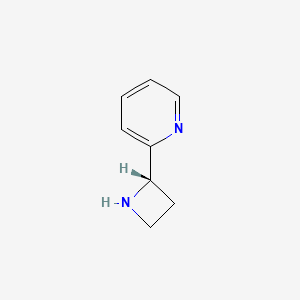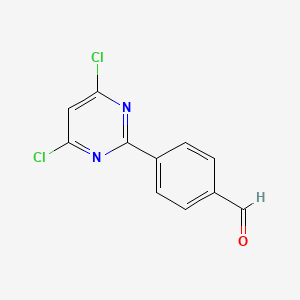
(S,E)-4-Hydroxyhex-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S,E)-4-Hydroxyhex-2-enal is an organic compound that belongs to the class of aldehydes. It is characterized by the presence of a hydroxyl group (-OH) and an aldehyde group (-CHO) on a hexene backbone. This compound is of significant interest due to its potential biological activities and its role as an intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(S,E)-4-Hydroxyhex-2-enal can be synthesized through several methods. One common approach involves the aldol condensation of acetaldehyde with butanal, followed by selective reduction and oxidation steps to introduce the hydroxyl and aldehyde functionalities. The reaction conditions typically involve the use of a base such as sodium hydroxide and a solvent like ethanol.
Industrial Production Methods
In an industrial setting, this compound can be produced through a continuous flow process. This method ensures higher yields and purity by optimizing reaction conditions such as temperature, pressure, and reactant concentrations. Catalysts like palladium on carbon (Pd/C) may be used to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
(S,E)-4-Hydroxyhex-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.
Major Products
Oxidation: 4-Hydroxyhexanoic acid.
Reduction: 4-Hydroxyhexanol.
Substitution: 4-Alkoxyhex-2-enal or 4-Acylhex-2-enal.
Wissenschaftliche Forschungsanwendungen
(S,E)-4-Hydroxyhex-2-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in cellular signaling and oxidative stress responses.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its aldehyde functionality.
Wirkmechanismus
The mechanism by which (S,E)-4-Hydroxyhex-2-enal exerts its effects involves its interaction with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to modifications that affect cellular functions. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxyhexanal: Lacks the double bond present in (S,E)-4-Hydroxyhex-2-enal.
Hex-2-enal: Lacks the hydroxyl group.
4-Hydroxyhexanoic acid: Contains a carboxylic acid group instead of an aldehyde.
Uniqueness
This compound is unique due to the presence of both a hydroxyl and an aldehyde group on a hexene backbone. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C6H10O2 |
|---|---|
Molekulargewicht |
114.14 g/mol |
IUPAC-Name |
(E,4S)-4-hydroxyhex-2-enal |
InChI |
InChI=1S/C6H10O2/c1-2-6(8)4-3-5-7/h3-6,8H,2H2,1H3/b4-3+/t6-/m0/s1 |
InChI-Schlüssel |
JYTUBIHWMKQZRB-YUDCMIJISA-N |
Isomerische SMILES |
CC[C@@H](/C=C/C=O)O |
Kanonische SMILES |
CCC(C=CC=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((R)-4-((5S,8R,9S,10S,13R,14S,17R)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)ethanesulfonic acid](/img/structure/B12942001.png)





![2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-purin-9-yl]acetyl]amino]acetic acid](/img/structure/B12942031.png)
![8-{[3-(Glycylamino)propyl]amino}adenosine 5'-(dihydrogen phosphate)](/img/structure/B12942034.png)





![1,10-bis(2,6-diethyl-4-methylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12942078.png)
